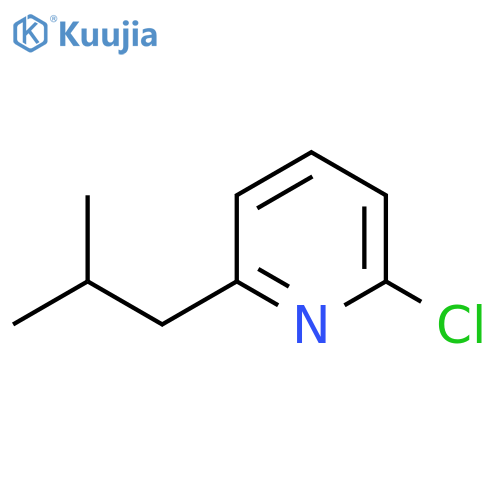Cas no 71306-37-1 (2-Chloro-6-isobutylpyridine)

2-Chloro-6-isobutylpyridine structure
商品名:2-Chloro-6-isobutylpyridine
2-Chloro-6-isobutylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-6-isobutylpyridine
-
- インチ: 1S/C9H12ClN/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3
- InChIKey: ODEMTVBXWOROHB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(CC(C)C)=N1
計算された属性
- せいみつぶんしりょう: 169.0658271g/mol
- どういたいしつりょう: 169.0658271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 12.9
2-Chloro-6-isobutylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029197112-1g |
2-Chloro-6-isobutylpyridine |
71306-37-1 | 95% | 1g |
$699.72 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741261-1g |
2-Chloro-6-isobutylpyridine |
71306-37-1 | 98% | 1g |
¥3948.00 | 2024-05-02 |
2-Chloro-6-isobutylpyridine 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
71306-37-1 (2-Chloro-6-isobutylpyridine) 関連製品
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2230780-65-9(IL-17A antagonist 3)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
